
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the oxadiazole intermediate.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the oxadiazole intermediate is treated with a methoxyphenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the pyridinone ring: The final step involves cyclization of the intermediate to form the pyridinone ring, which can be achieved under basic or acidic conditions depending on the specific reaction pathway.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
化学反应分析
Types of Reactions
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride, alkyl halides, and various acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes and its electronic properties make it useful in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or interference with DNA replication or transcription.
相似化合物的比较
Similar Compounds
3-(2-chlorophenyl)-1,2,4-oxadiazole: Shares the oxadiazole and chlorophenyl groups but lacks the pyridinone and methoxyphenyl groups.
1-(2-methoxyphenyl)-2-oxoethyl pyridin-2(1H)-one: Contains the pyridinone and methoxyphenyl groups but lacks the oxadiazole and chlorophenyl groups.
Uniqueness
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
属性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-29-19-11-5-3-8-15(19)18(27)13-26-12-6-9-16(22(26)28)21-24-20(25-30-21)14-7-2-4-10-17(14)23/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXYTVNIUNTHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2874638.png)
![6-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2874640.png)
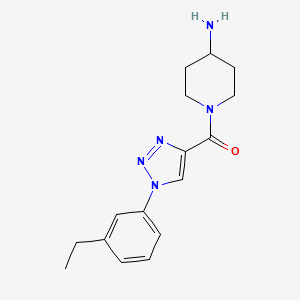
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2874642.png)
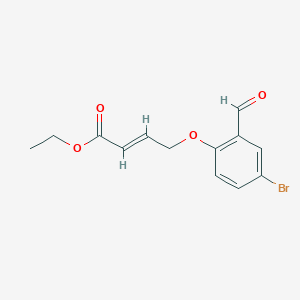
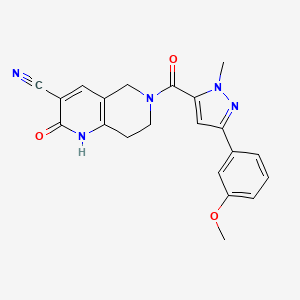
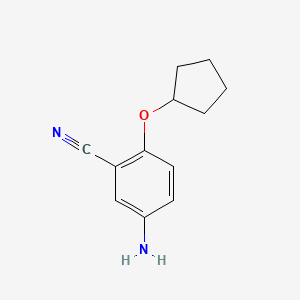
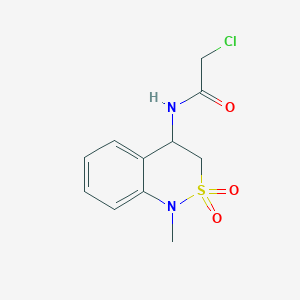
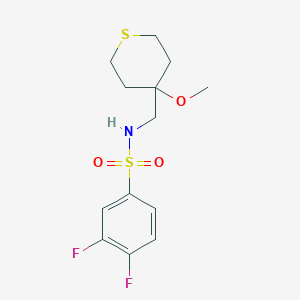
![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2874654.png)
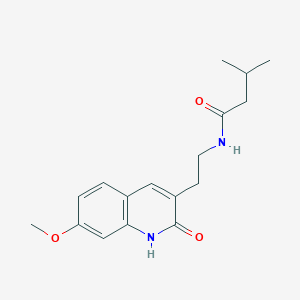
![2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2874657.png)
![Methyl 2-{4,5-dimethoxy-2-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetate](/img/structure/B2874658.png)
![(E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874659.png)
